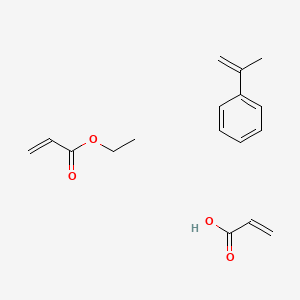
Ethyl prop-2-enoate;prop-2-enoic acid;prop-1-en-2-ylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, polymer with ethyl 2-propenoate and (1-methylethenyl)benzene is a complex polymer known for its versatile applications in various industries. This compound is formed by the polymerization of 2-propenoic acid, ethyl 2-propenoate, and (1-methylethenyl)benzene, resulting in a material with unique chemical and physical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-propenoic acid, polymer with ethyl 2-propenoate and (1-methylethenyl)benzene typically involves free radical polymerization. This process is initiated by free radicals generated from initiators such as azo compounds or peroxides. The polymerization is carried out in a solvent, often under controlled temperature and pressure conditions to ensure the desired molecular weight and polymer structure .
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous polymerization processes. These processes involve the continuous addition of monomers and initiators into a reactor, where the polymerization occurs. The resulting polymer is then separated, purified, and processed into its final form .
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, polymer with ethyl 2-propenoate and (1-methylethenyl)benzene can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by altering its functional groups.
Substitution: The polymer can undergo substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce new functional groups into the polymer, enhancing its properties .
Aplicaciones Científicas De Investigación
2-Propenoic acid, polymer with ethyl 2-propenoate and (1-methylethenyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various chemical compounds and materials.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems and as a component in medical devices.
Industry: Applied in coatings, adhesives, and other industrial products due to its unique properties
Mecanismo De Acción
The mechanism by which 2-propenoic acid, polymer with ethyl 2-propenoate and (1-methylethenyl)benzene exerts its effects involves interactions with various molecular targets and pathways. The polymer’s functional groups can interact with biological molecules, influencing cellular processes and pathways. These interactions can be tailored by modifying the polymer’s structure, allowing for specific applications in medicine and industry .
Comparación Con Compuestos Similares
Similar Compounds
Poly(methyl methacrylate): A similar polymer with different monomer units, known for its transparency and strength.
Poly(acrylic acid): Another related polymer with different properties and applications.
Styrene-acrylic acid copolymer: A copolymer with similar monomers but different ratios and properties
Uniqueness
2-Propenoic acid, polymer with ethyl 2-propenoate and (1-methylethenyl)benzene stands out due to its unique combination of monomers, which impart specific chemical and physical properties. This makes it suitable for a wide range of applications, from industrial products to medical devices .
Propiedades
Número CAS |
58639-86-4 |
|---|---|
Fórmula molecular |
C17H22O4 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
ethyl prop-2-enoate;prop-2-enoic acid;prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C9H10.C5H8O2.C3H4O2/c1-8(2)9-6-4-3-5-7-9;1-3-5(6)7-4-2;1-2-3(4)5/h3-7H,1H2,2H3;3H,1,4H2,2H3;2H,1H2,(H,4,5) |
Clave InChI |
UOLGPBDHRYLNCG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C.CC(=C)C1=CC=CC=C1.C=CC(=O)O |
Números CAS relacionados |
58639-86-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















